molecular formula C20H13Cl B14696842 9-(4-Chlorophenyl)anthracene CAS No. 23674-16-0

9-(4-Chlorophenyl)anthracene

Cat. No.: B14696842
CAS No.: 23674-16-0
M. Wt: 288.8 g/mol
InChI Key: CFXPULIDVPRZGP-UHFFFAOYSA-N
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Description

9-(4-Chlorophenyl)anthracene is an anthracene derivative where a chlorophenyl group is attached to the 9th position of the anthracene ring Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chlorophenyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid with a halide. For instance, 9-bromoanthracene can be reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.

Types of Reactions:

    Oxidation: Anthracene derivatives can undergo oxidation to form anthraquinones.

    Reduction: Reduction reactions can convert anthracene derivatives to dihydroanthracenes.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution often uses reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Scientific Research Applications

9-(4-Chlorophenyl)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(4-Chlorophenyl)anthracene depends on its application. In biological systems, it may interact with cellular components through π-π stacking interactions due to its aromatic structure. This can affect various molecular pathways and targets, such as DNA intercalation or enzyme inhibition .

Comparison with Similar Compounds

  • 9-Phenylanthracene
  • 9-(4-Methoxyphenyl)anthracene
  • 9,10-Diphenylanthracene

Comparison: 9-(4-Chlorophenyl)anthracene is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. Compared to 9-Phenylanthracene, the chlorinated derivative may exhibit different photophysical properties and chemical reactivity.

Properties

CAS No.

23674-16-0

Molecular Formula

C20H13Cl

Molecular Weight

288.8 g/mol

IUPAC Name

9-(4-chlorophenyl)anthracene

InChI

InChI=1S/C20H13Cl/c21-17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13H

InChI Key

CFXPULIDVPRZGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)Cl

Origin of Product

United States

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